molecular formula C84H140O70 B13438132 Iota-cyclodextrin CAS No. 156510-94-0

Iota-cyclodextrin

Katalognummer: B13438132
CAS-Nummer: 156510-94-0
Molekulargewicht: 2270.0 g/mol
InChI-Schlüssel: MZYYMHBTALLPBX-WUGKIVSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iota-cyclodextrin is a cyclic oligosaccharide composed of glucose units linked by alpha-1,4-glycosidic bonds. It is a member of the cyclodextrin family, which also includes alpha-cyclodextrin, beta-cyclodextrin, and gamma-cyclodextrin. These compounds are known for their ability to form inclusion complexes with various molecules, making them useful in a wide range of applications, including pharmaceuticals, food, and cosmetics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Iota-cyclodextrin is typically synthesized through the enzymatic degradation of starch. The process involves the use of cyclodextrin glycosyltransferase (CGTase) enzymes, which catalyze the conversion of starch into cyclodextrins. The reaction conditions generally include a controlled pH and temperature to optimize the activity of the CGTase enzyme .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic processes. The starch substrate is first liquefied and then subjected to enzymatic treatment with CGTase. The resulting mixture is then purified to isolate this compound. This purification process often involves techniques such as crystallization, filtration, and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Iota-cyclodextrin can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of hydroxyl groups on the glucose units.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction typically occurs under mild conditions to prevent degradation of the cyclodextrin structure.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce carbonyl groups in modified cyclodextrins.

Major Products

The major products of these reactions are modified cyclodextrins with enhanced properties, such as increased solubility or altered inclusion capabilities .

Wirkmechanismus

Iota-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This unique structure allows this compound to enhance the solubility, stability, and bioavailability of guest molecules .

Vergleich Mit ähnlichen Verbindungen

Iota-cyclodextrin is compared with other cyclodextrins such as alpha-cyclodextrin, beta-cyclodextrin, and gamma-cyclodextrin:

This compound is unique due to its specific cavity size and ability to form stable inclusion complexes with a wide range of guest molecules, making it particularly useful in various applications .

Biologische Aktivität

Iota-cyclodextrin (ICD) is a cyclic oligosaccharide composed of eight glucose units linked by α-1,4-glycosidic bonds, forming a unique toroidal structure. This compound has garnered attention in various fields, particularly due to its ability to form inclusion complexes with a wide range of hydrophobic compounds, enhancing their solubility and bioavailability. This article explores the biological activity of this compound, focusing on its applications in drug delivery, anti-infective properties, and potential therapeutic effects.

1. Structure and Properties

The structural configuration of this compound is critical to its biological activity. The hydrophobic cavity allows for the encapsulation of various molecules, which can significantly alter their pharmacokinetic properties. The following table summarizes the key physicochemical properties of this compound:

PropertyValue
Molecular Weight1,080.9 g/mol
SolubilitySoluble in water and organic solvents
Cavity SizeApproximately 0.6 nm
Number of Glucose Units8

2. Drug Delivery Applications

This compound has been extensively studied for its role in enhancing drug delivery systems. It can improve the solubility and stability of poorly soluble drugs, leading to increased bioavailability. For instance, research has demonstrated that the inclusion of certain anti-cancer drugs within the ICD cavity results in enhanced therapeutic efficacy and reduced side effects.

Case Study: Inclusion Complexes with Anticancer Agents

A study conducted on the inclusion complexes formed between this compound and doxorubicin showed a significant increase in solubility (up to 500-fold) compared to free doxorubicin. This enhancement was attributed to the effective encapsulation of doxorubicin within the ICD cavity, which protected it from degradation and facilitated its release in a controlled manner .

3. Anti-Infective Properties

This compound exhibits notable anti-infective properties by acting against various pathogens. Its mechanism involves disrupting bacterial membranes and inhibiting toxin activity.

Case Study: Inhibition of Bacillus anthracis Toxins

In a study evaluating the efficacy of this compound derivatives against Bacillus anthracis, it was found that these compounds effectively inhibited lethal toxin activity at low concentrations (IC50 values in the nanomolar range). The results indicated that ICD could serve as a potential therapeutic agent against anthrax by blocking the entry of toxins into host cells .

4. Therapeutic Implications

The therapeutic applications of this compound extend beyond drug delivery and anti-infective properties. Its ability to modulate biological processes has implications in metabolic disorders.

Case Study: Cholesterol Mobilization

Research has shown that this compound can facilitate cholesterol mobilization from lysosomes, potentially benefiting conditions like Niemann-Pick disease. In vivo studies demonstrated that ICD treatment resulted in improved cholesterol homeostasis and reduced inflammation in Npc1 knockout mice models .

5. Conclusion

This compound is a versatile compound with significant biological activity across multiple domains, including drug delivery, anti-infective applications, and metabolic regulation. Its unique structural properties allow it to form inclusion complexes that enhance the solubility and efficacy of various therapeutic agents. Future research should focus on optimizing its applications in clinical settings while addressing potential safety concerns associated with prolonged use.

Eigenschaften

CAS-Nummer

156510-94-0

Molekularformel

C84H140O70

Molekulargewicht

2270.0 g/mol

IUPAC-Name

(1R,3S,4R,6R,8S,9R,11R,13S,14R,16R,18S,19R,21R,23S,24R,26R,28S,29R,31R,33S,34R,36R,38S,39R,41R,43S,44R,46R,48S,49R,51R,53S,54R,56R,58S,59R,61R,63S,64R,66R,68S,69R,71R,72R,73R,74R,75R,76R,77R,78R,79R,80R,81R,82R,83R,84R,85R,86R,87R,88R,89R,90R,91R,92R,93R,94R,95R,96R,97R,98R)-4,9,14,19,24,29,34,39,44,49,54,59,64,69-tetradecakis(hydroxymethyl)-2,5,7,10,12,15,17,20,22,25,27,30,32,35,37,40,42,45,47,50,52,55,57,60,62,65,67,70-octacosaoxapentadecacyclo[66.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46.248,51.253,56.258,61.263,66]octanonacontane-71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98-octacosol

InChI

InChI=1S/C84H140O70/c85-1-15-57-29(99)43(113)71(127-15)142-58-16(2-86)129-73(45(115)31(58)101)144-60-18(4-88)131-75(47(117)33(60)103)146-62-20(6-90)133-77(49(119)35(62)105)148-64-22(8-92)135-79(51(121)37(64)107)150-66-24(10-94)137-81(53(123)39(66)109)152-68-26(12-96)139-83(55(125)41(68)111)154-70-28(14-98)140-84(56(126)42(70)112)153-69-27(13-97)138-82(54(124)40(69)110)151-67-25(11-95)136-80(52(122)38(67)108)149-65-23(9-93)134-78(50(120)36(65)106)147-63-21(7-91)132-76(48(118)34(63)104)145-61-19(5-89)130-74(46(116)32(61)102)143-59-17(3-87)128-72(141-57)44(114)30(59)100/h15-126H,1-14H2/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1

InChI-Schlüssel

MZYYMHBTALLPBX-WUGKIVSMSA-N

Isomerische SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@H](O2)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O

Kanonische SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.